molecular formula C15H11FN2O B12910930 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(3-fluorophenyl)-7-methyl- CAS No. 194466-52-9

4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(3-fluorophenyl)-7-methyl-

Cat. No.: B12910930
CAS No.: 194466-52-9
M. Wt: 254.26 g/mol
InChI Key: FOLAQMAXHUURHC-UHFFFAOYSA-N
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Description

4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(3-fluorophenyl)-7-methyl- is a heterocyclic compound that belongs to the pyridopyrimidinone family This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(3-fluorophenyl)-7-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired pyridopyrimidinone structure. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(3-fluorophenyl)-7-methyl- may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated processes can enhance the efficiency and scalability of the production. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(3-fluorophenyl)-7-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various substituents, leading to a diverse range of derivatives with different properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(3-fluorophenyl)-7-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4H-Pyrido[1,2-a]pyrimidin-4-one, 3,6-dimethyl-
  • 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(2-chlorophenyl)-7-methyl-
  • 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-methoxyphenyl)-7-methyl-

Uniqueness

4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(3-fluorophenyl)-7-methyl- stands out due to the presence of the fluorophenyl group, which imparts unique electronic and steric properties. This modification can enhance the compound’s reactivity and interactions with biological targets, making it a valuable candidate for various applications.

Properties

CAS No.

194466-52-9

Molecular Formula

C15H11FN2O

Molecular Weight

254.26 g/mol

IUPAC Name

2-(3-fluorophenyl)-7-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C15H11FN2O/c1-10-5-6-14-17-13(8-15(19)18(14)9-10)11-3-2-4-12(16)7-11/h2-9H,1H3

InChI Key

FOLAQMAXHUURHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=CC2=O)C3=CC(=CC=C3)F)C=C1

Origin of Product

United States

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